molecular formula C21H19ClN4S B2843340 (Z)-N'-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-22-0

(Z)-N'-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2843340
CAS No.: 477190-22-0
M. Wt: 394.92
InChI Key: NORCAHKTUPRPEN-XHPQRKPJSA-N
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Description

(Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique thiazole ring structure and the presence of both chlorophenyl and isobutylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and isobutylphenyl groups. The final step involves the formation of the carbohydrazonoyl cyanide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different hydrides or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicinal chemistry, (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is explored for its potential as a drug candidate. Its unique structure may offer advantages in binding to specific molecular targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(3-chlorophenyl)-4-(4-methylphenyl)thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N’-(3-chlorophenyl)-4-(4-tert-butylphenyl)thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N’-(3-chlorophenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide

Uniqueness

What sets (Z)-N’-(3-chlorophenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its specific substitution pattern on the phenyl rings

Properties

IUPAC Name

(2Z)-N-(3-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4S/c1-14(2)10-15-6-8-16(9-7-15)20-13-27-21(24-20)19(12-23)26-25-18-5-3-4-17(22)11-18/h3-9,11,13-14,25H,10H2,1-2H3/b26-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORCAHKTUPRPEN-XHPQRKPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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